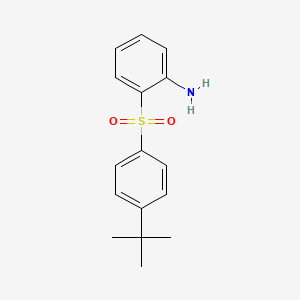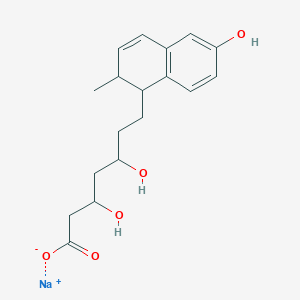
2-(4-tert-Butylbenzene-1-sulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-Butylbenzene-1-sulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline moiety, with a tert-butyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylbenzene-1-sulfonyl)aniline typically involves the sulfonylation of 4-tert-butylaniline. One common method is the reaction of 4-tert-butylaniline with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-Butylbenzene-1-sulfonyl)aniline can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of the sulfonyl group can activate the benzene ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-Butylbenzene-1-sulfonyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-tert-Butylbenzene-1-sulfonyl)aniline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group can influence the compound’s hydrophobicity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylbenzenesulfonyl chloride
- 4-tert-Butylaniline
- tert-Butylbenzene
Uniqueness
2-(4-tert-Butylbenzene-1-sulfonyl)aniline is unique due to the presence of both the sulfonyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61174-42-3 |
|---|---|
Molekularformel |
C16H19NO2S |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)sulfonylaniline |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)12-8-10-13(11-9-12)20(18,19)15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |
InChI-Schlüssel |
ZCNAEBBYMIHCDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)
![4-Chloro-2-(difluoromethyl)-5-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065965.png)

![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)






